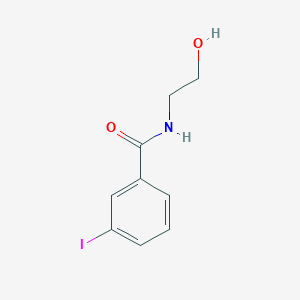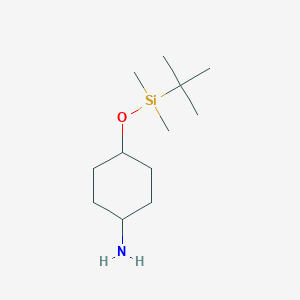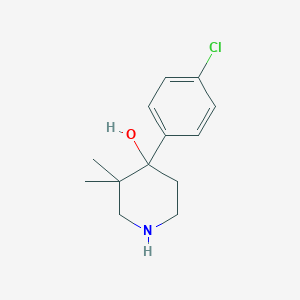
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
概要
説明
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It might also include yield percentages, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of related compounds to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol, including diastereoisomeric 1,3-dimethylpiperidin-4-ols, has been explored, providing insights into their stereochemistry and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
- A specific tritium-labeled compound closely related to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol has been synthesized for studies in chemokine receptor antagonism (Hong et al., 2015).
Molecular and Computational Studies
- Quantum mechanical calculations have been performed on similar piperidine derivative compounds to analyze their geometric parameters, electronic structure, and thermodynamic properties, which can be applied to understand the reactivity and stability of 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol (Arasu et al., 2019).
- Studies on organic NLO (Non-Linear Optical) materials have involved compounds similar to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol, providing insights into their structural and optical properties, beneficial for developing advanced optical materials (Ponnuswamy et al., 2015).
Biological and Pharmacological Applications
- Research has been conducted on compounds structurally related to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol for their potential as urotensin-II receptor agonists, highlighting their potential in pharmacological research and drug development (Croston et al., 2002).
Chemical and Catalytic Applications
- Synthesis and characterization of metal complexes derived from related compounds have been studied for their cytotoxic activity and potential as kinase inhibitors, which can be relevant for the development of new anticancer therapies (Aboelmagd et al., 2021).
- Research into the kinetics and mechanism of oxidation reactions involving heterocyclic secondary alcohols closely related to 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol has been performed, which is important for understanding chemical reactivity and developing efficient catalytic processes (Jambulingam et al., 1985).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBIMUDGOIXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
![N-{2-[Hydroxy(phenyl)methyl]-3-methoxyphenyl}-2,2-dimethylpropanamide](/img/structure/B3150485.png)

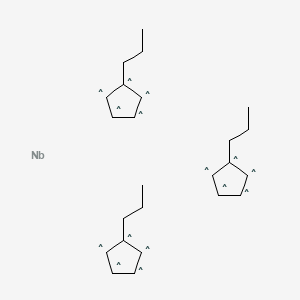

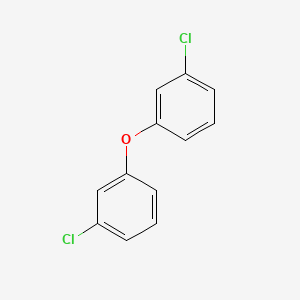
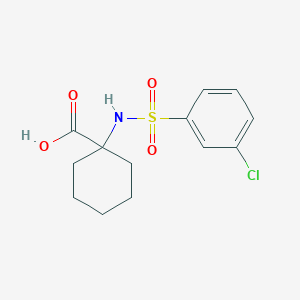
acetate](/img/structure/B3150535.png)
acetate](/img/structure/B3150543.png)
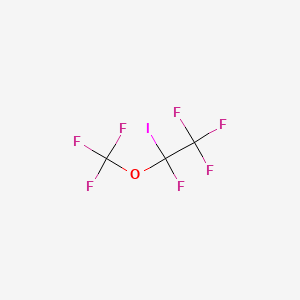
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
